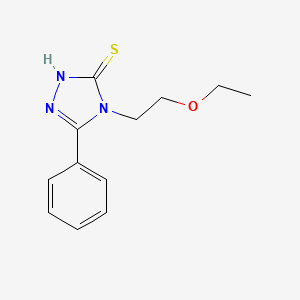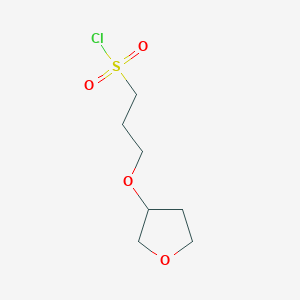
5-(6-Fluoropyridin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Fluoropyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Fluoropyridin-3-yl)pyrimidine typically involves the coupling of a fluoropyridine derivative with a pyrimidine precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 6-fluoro-3-pyridinylboronic acid with a suitable pyrimidine halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dioxane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Fluoropyridin-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Cyclization Reactions: It can form fused ring systems through cyclization reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions often require a base and are carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed, and the reactions are typically conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
5-(6-Fluoropyridin-3-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe or ligand in studies involving biological macromolecules.
Agricultural Chemistry: The compound and its derivatives may serve as active ingredients in agrochemicals such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 5-(6-Fluoropyridin-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the fluorine atom, which can affect its reactivity and binding properties.
4-(6-Fluoropyridin-3-yl)pyrimidine: Positional isomer with the fluorine atom at a different position on the pyridine ring.
5-(4-Fluoropyridin-3-yl)pyrimidine: Another positional isomer with the fluorine atom on the 4-position of the pyridine ring.
Uniqueness
5-(6-Fluoropyridin-3-yl)pyrimidine is unique due to the specific placement of the fluorine atom, which can significantly influence its electronic properties and reactivity. This unique structure can lead to distinct interactions with biological targets and other molecules, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6FN3 |
|---|---|
Peso molecular |
175.16 g/mol |
Nombre IUPAC |
5-(6-fluoropyridin-3-yl)pyrimidine |
InChI |
InChI=1S/C9H6FN3/c10-9-2-1-7(5-13-9)8-3-11-6-12-4-8/h1-6H |
Clave InChI |
CCQGSAXEWZDZIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C2=CN=CN=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




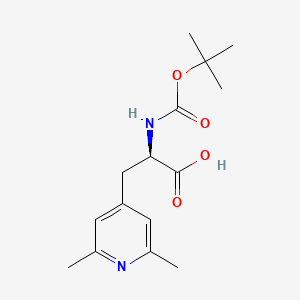
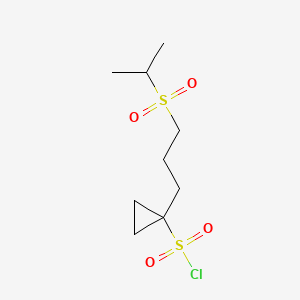
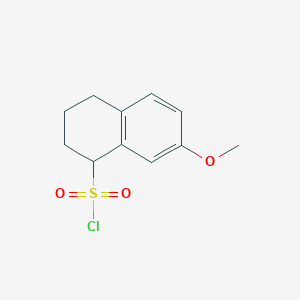
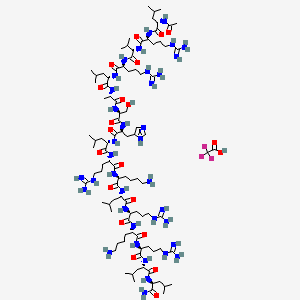
![[(2r,5s)-5-Phenyloxolan-2-yl]methanamine](/img/structure/B15327859.png)

![2-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B15327877.png)
![Methyl 2-isopropyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B15327882.png)


